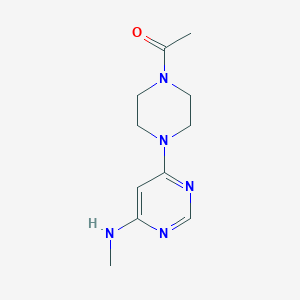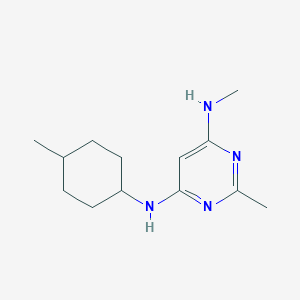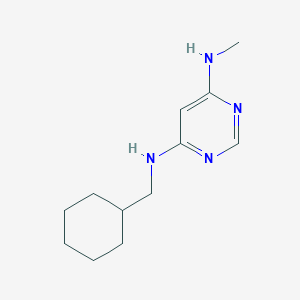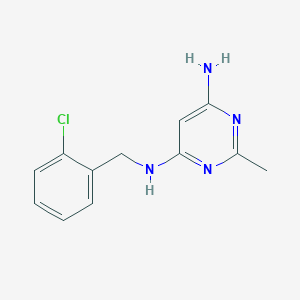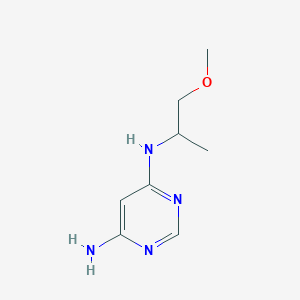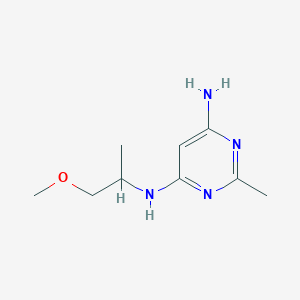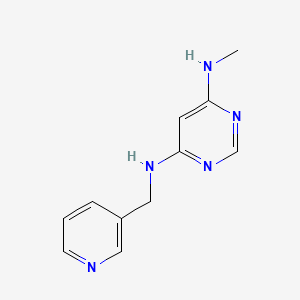
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. It also has a bromophenyl group, which is a benzene ring with a bromine atom attached, and a chlorine atom attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. The bromine atom on the bromophenyl group, for example, might make it susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its constituent groups, and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The compound has shown promise in the development of novel antimicrobial agents. Specifically, derivatives of this compound have been tested for their effectiveness against bacterial and fungal strains. The results suggest potential use in fighting Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
Research indicates that derivatives of “4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” exhibit antioxidant properties. This is significant because antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases .
Toxicity Testing
The compound has been used in alternative toxicity testing, such as assessing the impact on freshwater organisms like Daphnia magna . This is important for evaluating the environmental safety of new chemical entities .
Drug Design
The molecular structure of this compound allows for its use in drug design, particularly due to the diphenyl sulfone scaffold which is a common feature in many pharmacologically active compounds. In silico studies have been performed to explore its potential applications in this field .
Synthesis of Bisamide Derivatives
“4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine” is used in the synthesis of mixed bisamide derivatives. These derivatives are important for the development of various chemical compounds with potential pharmacological applications .
Alzheimer’s Disease Research
Derivatives of this compound have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease. Some analogues have shown promising activity against acetylcholinesterase, which is a target for Alzheimer’s disease therapeutics .
Safety And Hazards
Direcciones Futuras
The future research directions for this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWPUKJUUSTYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



